molecular formula C16H17NO B14635271 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- CAS No. 52597-17-8

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-

Cat. No.: B14635271
CAS No.: 52597-17-8
M. Wt: 239.31 g/mol
InChI Key: GYAWABSRCYDGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is an organic compound with the chemical formula C16H17NO. It is a derivative of propanone, where the hydrogen atoms are replaced by phenyl and phenylmethylamino groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- can be synthesized through several methods. One common method involves the condensation of benzene with propionyl chloride, followed by hydrolysis . Another method includes the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Additionally, the compound can be synthesized by the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Industrial Production Methods

In industrial settings, the production of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenylacetylcarbinol, benzaldehyde, benzoic acid, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Properties

CAS No.

52597-17-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(benzylamino)-1-phenylpropan-1-one

InChI

InChI=1S/C16H17NO/c1-13(16(18)15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3

InChI Key

GYAWABSRCYDGGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.